(5-Chloro-6-(2-cyanophenyl)pyridin-3-yl)boronic acid
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Overview
Description
(5-Chloro-6-(2-cyanophenyl)pyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(2-cyanophenyl)pyridin-3-yl)boronic acid typically involves the reaction of 6-chloropyridine with boronic acid. One common method is to react 6-chloropyridine with triphenylboron or allyl borate under the catalysis of an oxidizing agent . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient and consistent production of the compound on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-(2-cyanophenyl)pyridin-3-yl)boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
The Suzuki–Miyaura coupling reaction typically requires a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate or sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide.
Major Products Formed
The major products formed from the Suzuki–Miyaura coupling of this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(5-Chloro-6-(2-cyanophenyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Biology: The compound can be used to create bioconjugates for studying biological processes.
Mechanism of Action
The mechanism of action of (5-Chloro-6-(2-cyanophenyl)pyridin-3-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Similar in structure but lacks the chloro and cyano substituents.
5-Chloro-3-pyridineboronic acid: Similar but does not have the cyano group.
3-Cyanophenylboronic acid: Similar but lacks the pyridine ring.
Uniqueness
(5-Chloro-6-(2-cyanophenyl)pyridin-3-yl)boronic acid is unique due to the presence of both chloro and cyano groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect the compound’s electronic properties, making it particularly useful in specific synthetic applications .
Properties
Molecular Formula |
C12H8BClN2O2 |
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Molecular Weight |
258.47 g/mol |
IUPAC Name |
[5-chloro-6-(2-cyanophenyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H8BClN2O2/c14-11-5-9(13(17)18)7-16-12(11)10-4-2-1-3-8(10)6-15/h1-5,7,17-18H |
InChI Key |
VYHKMYKFSVASLC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C2=CC=CC=C2C#N)Cl)(O)O |
Origin of Product |
United States |
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